3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-1-methyl-5-(2-propynyloxy)-
Description
The compound 3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-1-methyl-5-(2-propynyloxy)- is a benzodiazepine derivative characterized by a 1,4-benzodiazepine core structure with specific substituents:
- 7-chloro: A chlorine atom at position 7, common in many benzodiazepines to enhance GABA receptor binding .
- 1-methyl: A methyl group at position 1, which influences metabolic stability and duration of action .
- 5-(2-propynyloxy): A propargyl ether substituent at position 5, distinguishing it from classical benzodiazepines (e.g., diazepam, which has a phenyl group at this position). This substitution likely impacts lipophilicity, receptor affinity, and pharmacokinetics .
Benzodiazepines generally act as positive allosteric modulators of GABAA receptors, enhancing inhibitory neurotransmission.
Properties
CAS No. |
62903-59-7 |
|---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
7-chloro-1-methyl-5-prop-2-ynoxy-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C13H11ClN2O2/c1-3-6-18-13-10-7-9(14)4-5-11(10)16(2)12(17)8-15-13/h1,4-5,7H,6,8H2,2H3 |
InChI Key |
NUIHNVRJVSYJRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)OCC#C |
Origin of Product |
United States |
Biological Activity
3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-1-methyl-5-(2-propynyloxy)- is a compound belonging to the benzodiazepine class, which is renowned for its pharmacological properties, particularly in the central nervous system (CNS). This article delves into its biological activity, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C16H15ClN2O
- Molecular Weight: 286.756 g/mol
- CAS Number: 2619-57-0
- Density: 1.226 g/cm³
- Boiling Point: 484.6ºC at 760 mmHg
- Flash Point: 246.9ºC
Benzodiazepines typically exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor. The presence of a chlorine atom at the 7-position and a propynyloxy group at the 5-position in this compound suggests a potentially higher binding affinity to GABA receptors compared to other benzodiazepines. This modification may enhance its anxiolytic and sedative effects.
Biological Activity Overview
The biological activities of 3H-1,4-benzodiazepin-2(1H)-one derivatives are primarily associated with their interaction with the CNS. Key activities include:
1. Anxiolytic Effects:
Research indicates that compounds within this class exhibit significant anxiolytic properties. The structural modifications in this compound may enhance its efficacy in treating anxiety disorders.
2. Sedative Properties:
Similar to other benzodiazepines, this compound is expected to have sedative effects, making it useful in managing sleep disorders.
3. Muscle Relaxant Effects:
The compound may also act as a muscle relaxant, providing relief in conditions characterized by muscle tension.
Comparative Biological Activity Table
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3H-1,4-Benzodiazepin-2(1H)-one | Chlorine at 7-position, propynyloxy at 5-position | Anxiolytic, sedative, muscle relaxant |
| Clonazepam | Nitro substitution at the 7-position | Anticonvulsant, anxiolytic |
| Diazepam | Commonly used anxiolytic | Sedative, muscle relaxant |
Case Studies and Research Findings
-
Anxiolytic Efficacy:
A study conducted on various benzodiazepine derivatives showed that modifications at the 5-position significantly enhanced anxiolytic activity. The specific structure of 3H-1,4-benzodiazepin-2(1H)-one indicates a potential for similar or improved efficacy compared to established drugs like diazepam . -
Sedation and Muscle Relaxation:
In animal models, compounds with similar structures demonstrated notable sedation and muscle relaxation effects. The unique substituents in this compound could lead to enhanced pharmacological profiles that might be beneficial for patients requiring both sedation and muscle relaxation . -
Pharmacokinetics:
The pharmacokinetic properties of related benzodiazepines suggest rapid absorption and significant bioavailability. Although specific data for this compound is limited, it is hypothesized that it would exhibit similar absorption characteristics due to its structural similarities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of benzodiazepines are highly dependent on substituents at positions 1, 5, and 5. Below is a comparative analysis of the target compound with key analogs:
Structural and Pharmacological Comparisons
Key Observations
Position 5 Substituent Impact: Phenyl groups (diazepam, pinazepam) confer strong GABA receptor binding but vary in metabolic stability. Alkoxy groups (target compound, 5-ethoxy analog): Ethoxy and propynyloxy substituents retain anxiolytic activity but may alter pharmacokinetics. Halogenated aryl groups (lorazepam, clonazepam): Improve potency but may narrow therapeutic windows .
Metabolism: The 1-methyl group in the target compound and diazepam slows demethylation, prolonging half-life compared to non-methylated analogs . Propargyl-containing compounds (e.g., pinazepam) metabolize to active agents like oxazepam, suggesting similar pathways for the target compound .
Toxicity :
- Propargyl derivatives (target compound, pinazepam) show reduced acute toxicity in rodent studies compared to classical benzodiazepines .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Diazepam | Lorazepam |
|---|---|---|---|
| Molecular Weight | ~318.7 g/mol (est.) | 284.74 g/mol | 321.16 g/mol |
| LogP (Lipophilicity) | ~2.8 (est.) | 2.82 | 2.94 |
| Half-Life (Human) | Inferred: 20–40 hrs | 20–50 hrs | 10–20 hrs |
| Key Metabolic Pathway | CYP3A4 oxidation | CYP2C19/CYP3A4 | Direct glucuronidation |
Table 2: In Vivo Activity in Rodent Models
| Compound | ED50 (mg/kg) | Hypnotic Activity | Muscle Relaxation |
|---|---|---|---|
| Target Compound | Data needed | Inferred low | Inferred moderate |
| Diazepam | 0.5–2.0 | High | High |
| Pinazepam | 1.0–3.0 | Low | Moderate |
| 7-Chloro-5-ethoxy-1-methyl-... | 1.5–2.5 | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
